molecular formula C10H9ClN2S B13598840 4-(2-Chloro-5-methylphenyl)-1,3-thiazol-2-amine

4-(2-Chloro-5-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13598840
M. Wt: 224.71 g/mol
InChI Key: MENFLFIFZRPOHA-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-5-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: A related compound with a similar phenyl ring structure but lacking the thiazole moiety.

    Thiazole: The parent compound of the thiazole family, which lacks the substituted phenyl ring.

Uniqueness

4-(2-Chloro-5-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both the chlorinated phenyl ring and the thiazole ring. This combination imparts specific chemical and biological properties that are not observed in simpler thiazole or phenyl derivatives. The chlorine atom enhances its reactivity in substitution reactions, while the thiazole ring contributes to its bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

4-(2-chloro-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-6-2-3-8(11)7(4-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

MENFLFIFZRPOHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=CSC(=N2)N

Origin of Product

United States

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